molecular formula C12H16BrNO B13209710 4-[(3-Bromophenyl)methoxy]piperidine

4-[(3-Bromophenyl)methoxy]piperidine

Cat. No.: B13209710
M. Wt: 270.17 g/mol
InChI Key: LGJZIPAPZVTQSV-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]piperidine is a chemical compound that has garnered attention in various fields of scientific research It is characterized by the presence of a piperidine ring substituted with a 3-bromobenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromobenzyl)oxy]piperidine typically involves the reaction of piperidine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for 4-[(3-bromobenzyl)oxy]piperidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced piperidine derivatives and benzyl alcohols.

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzyl)oxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its piperidine ring and bromobenzyl group. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)oxy]piperidine
  • 4-[(3-Fluorobenzyl)oxy]piperidine
  • 4-[(3-Methylbenzyl)oxy]piperidine

Uniqueness

4-[(3-Bromobenzyl)oxy]piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in research and development .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]piperidine

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2

InChI Key

LGJZIPAPZVTQSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC(=CC=C2)Br

Origin of Product

United States

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